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Compound of Interest

(2-Methylpyridin-3-yl)boronic acid
Compound Name:
hydrochloride

Cat. No.: B1387070

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-3-
yl)boronic acid hydrochloride

Abstract

(2-Methylpyridin-3-yl)boronic acid hydrochloride is a pivotal reagent in modern synthetic
chemistry, particularly valued as a building block in Suzuki-Miyaura cross-coupling reactions for
the synthesis of complex pharmaceutical intermediates and functional materials. The precise
structural integrity and purity of this reagent are paramount for reaction success, reproducibility,
and yield. This technical guide provides a comprehensive analysis of the essential
spectroscopic techniques required for the unambiguous characterization of (2-Methylpyridin-
3-yl)boronic acid hydrochloride. We delve into Nuclear Magnetic Resonance (NMR)
spectroscopy (*H, 13C, and 1B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass
Spectrometry (MS), offering both reference data and field-proven protocols for data acquisition.
This document is intended for researchers, quality control analysts, and process chemists who
require a robust framework for the validation of this critical synthetic intermediate.

Introduction and Molecular Structure Analysis

(2-Methylpyridin-3-yl)boronic acid hydrochloride (CAS No: 1072952-34-1) possesses a
unique molecular architecture combining a pyridine ring, a methyl substituent, and a boronic
acid functional group, supplied as a hydrochloride salt.[1] This combination dictates its
reactivity and its spectroscopic signature. The protonation of the pyridine nitrogen by HCI
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enhances the compound's solubility in polar solvents and influences the electronic environment
of the aromatic ring, which is a key consideration in spectroscopic interpretation.

The molecular weight of the hydrochloride salt is 173.41 g/mol , corresponding to the empirical
formula CeHsBNO2 - HCI.[2] Understanding this structure is the first step in predicting and
interpreting its spectral data.

Figure 1: Structure of (2-Methylpyridin-3-yl)boronic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in
solution. The choice of solvent is critical; deuterated methanol (CDsOD) or dimethyl sulfoxide
(DMSO-de) are suitable choices, as they can solubilize the salt and provide exchangeable
deuterium atoms to observe the labile B(OH)z and N-H protons.

Proton (*H) NMR Spectroscopy

The *H NMR spectrum provides a quantitative map of the protons in the molecule. For (2-
Methylpyridin-3-yl)boronic acid hydrochloride, we expect distinct signals for the methyl
group and the three aromatic protons on the pyridine ring. The labile protons on the boronic
acid and the protonated nitrogen may appear as a broad, combined signal that exchanges with
residual water in the solvent.

Table 1: Expected *H NMR Chemical Shifts (in DMSO-ds, 400 MHz)
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Proton
Assignment

-CHs (C2-
Methyl)

Expected
Chemical Shift

(6, ppm)

25-27

Multiplicity

Singlet (s)

Coupling
Constant (J,
Hz)

N/A

Rationale

Typical range
for a methyl
group on an
aromatic ring.

Pyridine H-4

79-8.1

Doublet of
doublets (dd)

~8Hz, ~5 Hz

Downfield shift
due to proximity
to the boronic
acid and
protonated

nitrogen.

Pyridine H-5

74-76

Doublet of
doublets (dd)

~8Hz, ~5 Hz

Positioned
between two
carbons, less
deshielded than
H-4 and H-6.

Pyridine H-6

8.5-8.7

Doublet of
doublets (dd)

~5Hz, ~2 Hz

Most downfield
aromatic proton
due to proximity
to the electron-
withdrawing
protonated

nitrogen.

| B(OH)2/ N-H | 8.0 - 9.0 (variable) | Broad singlet (br s) | N/A | Labile protons, chemical shift is
highly dependent on concentration and water content. |

Note: These are predicted values. Actual spectra should be compared with reference data
where available.[3][4]

Carbon-** (**C) NMR Spectroscopy
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The 3C NMR spectrum reveals the carbon framework. Due to the lack of symmetry, six distinct
carbon signals are expected: five for the pyridine ring and one for the methyl group. The carbon
atom attached to the boron (C3) can sometimes be difficult to observe due to quadrupolar
broadening from the boron nucleus.

Table 2: Expected 13C NMR Chemical Shifts (in DMSO-ds, 100 MHZz)

. Expected Chemical Shift .
Carbon Assignment Rationale

(5, ppm)

Standard aliphatic range
-CHs 20 -25
for an aryl methyl group.

The direct attachment to boron
C3(C-B) 125 - 135 (often broad) causes a unique shift and

potential broadening.

C5 128 - 132 Aromatic CH carbon.

Aromatic CH carbon,
C4 138 - 142 deshielded by adjacent C-B
bond.

Aromatic CH carbon,
C6 148 - 152 significantly deshielded by the

adjacent protonated nitrogen.

| C2 (C-CHs) | 155 - 160 | Quaternary carbon deshielded by both the nitrogen and the methyl
substituent. |

Note: Reference spectra are available from chemical suppliers for comparison.[3]

Boron-'* (*B) NMR Spectroscopy: An Advanced Insight

For a molecule containing boron, *B NMR is a highly informative, albeit less common,
technique that directly probes the chemical environment of the boron atom. It is exceptionally
useful for confirming the integrity of the boronic acid group.[5]

The key insight from 2B NMR is the coordination state of the boron atom.
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» Trigonal (sp? hybridized) Boron: As found in the free boronic acid B(OH)z, this gives a
characteristic broad signal in the range of & 28-33 ppm.

o Tetracoordinate (sp3 hybridized) Boron: This occurs if the boronic acid forms a complex, for
instance with a diol or if it exists as a boronate anion [B(OH)s]~ under basic conditions. This
species gives a sharper signal at a more upfield chemical shift, typically & 5-9 ppm.[5]

For (2-Methylpyridin-3-yl)boronic acid hydrochloride in an acidic or neutral non-
coordinating solvent, a single broad peak around & 30 ppm is expected, confirming the
presence of the sp? boronic acid.

Standard Operating Protocol: NMR Data Acquisition

o Sample Preparation: Accurately weigh 10-15 mg of (2-Methylpyridin-3-yl)boronic acid
hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in
a clean, dry NMR tube.

 Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. For B NMR, a broadband
probe is required. Use of a quartz NMR tube is recommended for 2B NMR to avoid
background signals from borosilicate glass.[5]

e 1H NMR Acquisition:

o Tune and shim the probe for the sample.

o Acquire a standard *H spectrum with 16-32 scans.

o Set the spectral width to cover a range from -1 to 12 ppm.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise
ratio.

e 1B NMR Acquisition:
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o Tune the probe to the !B frequency.

o Acquire a proton-decoupled B spectrum with a spectral width appropriate for boron
compounds (~200 ppm).

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired FIDs. Reference the spectra using the residual solvent peak (e.g., DMSO at 6 2.50
for 1H and & 39.52 for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular
fingerprint. The spectrum of (2-Methylpyridin-3-yl)boronic acid hydrochloride is expected to
show characteristic bands for the O-H, B-O, and pyridine ring vibrations.

Table 3: Expected FT-IR Absorption Bands

Expected
Functional Group Wavenumber Intensity / Shape Rationale
(cm™)

Characteristic of
3200 - 3500 Strong, Broad hydrogen-bonded
hydroxyl groups.[6]

O-H stretch
(boronic acid)

Stretching of the

N-H stretch ) proton on the
o 2800 - 3100 Medium, Broad N
(pyridinium) positively charged
nitrogen.

Aromatic and aliphatic

C-H stretch 3000 - 3100 / 2850- _ _
] Medium C-H stretching

(aromatic/methyl) 2980 o
vibrations.
Vibrations

C=N, C=C stretch ) characteristic of the

S 1450 - 1620 Medium to Strong ) o

(pyridine ring) aromatic pyridinium

ring.
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| B-O stretch | 1310 - 1380 | Strong | A key diagnostic peak for the boronic acid functional
group.[7] |

Standard Operating Protocol: FT-IR Data Acquisition
(ATR)
e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond) is clean.

e Background Scan: Record a background spectrum of the empty ATR accessory to subtract
atmospheric (COz2, H20) contributions.

o Sample Application: Place a small amount of the solid (2-Methylpyridin-3-yl)boronic acid
hydrochloride powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the
sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a
resolution of 4 cm~1.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through fragmentation analysis. Electrospray lonization (ESI) is a soft ionization
technique well-suited for this polar, pre-ionized compound.

o Expected Molecular lon: In positive ion mode ESI-MS, the expected species is the
protonated free boronic acid, not the intact hydrochloride salt. The analyte of interest is the
cation [(2-Methylpyridin-3-yl)boronic acid + H]*.

o Molecular Formula of free acid: CeHsBNO:2
o Molecular Weight of free acid: 136.94 g/mol

o Expected m/z for [M+H]*: ~137.95

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://www.benchchem.com/product/b1387070?utm_src=pdf-body
https://www.benchchem.com/product/b1387070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« |sotopic Pattern: Boron has two main isotopes, 1B (~80%) and 1°B (~20%). This means the
molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M-
1]+H)*, which is a characteristic signature of a compound containing a single boron atom.

Overall Characterization Workflow

A robust quality assessment of (2-Methylpyridin-3-yl)boronic acid hydrochloride involves a
multi-technique approach to confirm identity, structure, and purity.

Figure 2: Recommended workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of (2-Methylpyridin-3-yl)boronic acid hydrochloride is a
straightforward process when a systematic, multi-technique approach is employed. *H and 13C
NMR confirm the core carbon-proton framework, while FT-IR provides rapid verification of key
functional groups. Mass spectrometry validates the molecular weight, and advanced
techniques like 1B NMR offer definitive proof of the boronic acid's integrity. Together, these
methods provide a self-validating system that ensures the quality and reliability of this essential
synthetic reagent, empowering chemists to proceed with confidence in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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